9,10-Epoxy-12(r)-hydroxy-octadecanoic acid
Overview
Description
9,10-Epoxy-12(r)-hydroxy-octadecanoic acid is a useful research compound. Its molecular formula is C18H34O4 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conversion into Fatty Acid 1,2-Diols : Defatted soy flour with a membrane-bound epoxide hydrolase was used for the conversion of 9,10-epoxy-12-hydroxy-octadecanoic acid into 1,2-diols, which could be applied in coatings, lubricants, or for synthesizing fine chemicals (Kramer et al., 1997).
Synthesis of β-Amino Alcohols : The catalytic epoxy ring opening reaction of methyl esters of epoxidized oleic acid, including 9,10-epoxy octadecanoate, with various amines resulted in the formation of β-amino alcohols, useful for creating biodegradable derivatives (Singh & Kamboj, 2010).
Formation of Hydroxy, Keto, Epoxyhydroxy, and Trihydroxy Fatty Acids : A study on linoleic acid hydroperoxide showed the formation of various compounds including 9-hydroxy-12,13-epoxyoctadecenoic acid and 11-hydroxy-9,10-epoxy-12-octadecenoic acid, suggesting pathways for unsaturated fatty acid hydroperoxide metabolism (Dix & Marnett, 1985).
Hydroperoxide-dependent Epoxidation : The incubation of linoleic acid with certain enzyme fractions led to the formation of products including 9,10-epoxyoctadecanoic acid, indicating the involvement of omega 6-lipoxygenase and a hydroperoxide-dependent epoxygenase in this process (Hamberg & Hamberg, 1990).
Identification of Human Liver Microsomal Epoxides : Research identified CYP2C9 as a major cytochrome P450 enzyme in human liver involved in linoleic acid epoxidation, producing compounds like leukotoxin (9,10-epoxy-12-octadecanoate) (Draper & Hammock, 2000).
Aminolysis versus Hydrolysis Reactivity : Epoxyols, including tert-butyl (9R,10S,11E,13S)-9, 10-epoxy-13-hydroxy-11-octadecenoate, were studied for their reactivity toward lysine moieties, which is crucial in understanding the interaction between proteins and lipid oxidation products (Lederer, Schuler, & Ohmenhäuser, 1999).
Properties
IUPAC Name |
8-[3-[(2R)-2-hydroxyoctyl]oxiran-2-yl]octanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-8-11-15(19)14-17-16(22-17)12-9-6-5-7-10-13-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16?,17?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVUWOJSBYPADP-KLAILNCOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CC1C(O1)CCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.